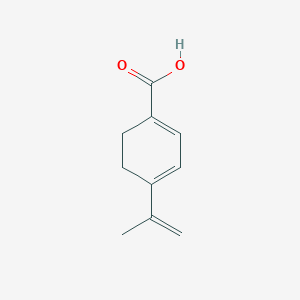![molecular formula C6H8N2O2 B12547073 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate CAS No. 145576-32-5](/img/structure/B12547073.png)
1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate is a chemical compound known for its unique structure and reactivity It features a diazonium group attached to an ethene backbone, with a but-3-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate typically involves the reaction of but-3-en-1-ol with a diazonium salt precursor. The reaction conditions often require a controlled environment to ensure the stability of the diazonium group. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which facilitate the formation of the diazonium salt from an amine precursor.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain the stability of the diazonium group. Flow microreactor systems can be employed to enhance the efficiency and selectivity of the synthesis, ensuring a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides, water, and amines under acidic or basic conditions.
Coupling Reactions: Phenols or aromatic amines in the presence of a base.
Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride.
Major Products Formed:
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of azo dyes and pigments.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
6-[(1E)-buta-1,3-dien-1-yl]-1-oxo-1H-isochromen-5-yl}oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: A compound with a similar buta-1,3-dienyl group but different functional groups and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-1-en-3-yn-1-yl group, used in different synthetic applications.
Uniqueness: 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and versatility in chemical reactions. This makes it valuable in various synthetic and industrial processes.
Properties
CAS No. |
145576-32-5 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
but-3-enyl 2-diazoacetate |
InChI |
InChI=1S/C6H8N2O2/c1-2-3-4-10-6(9)5-8-7/h2,5H,1,3-4H2 |
InChI Key |
PVVXJMYBEZOKRM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


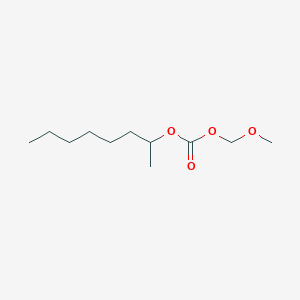
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)

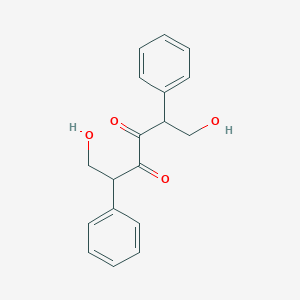
![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
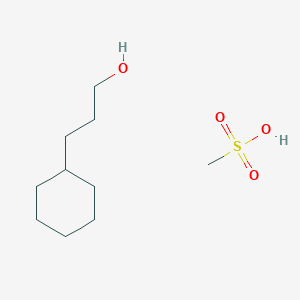

![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)
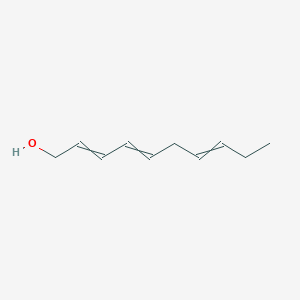
![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
